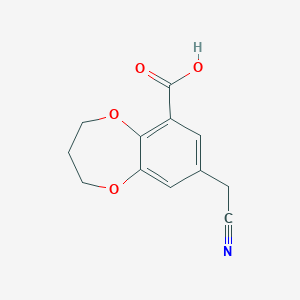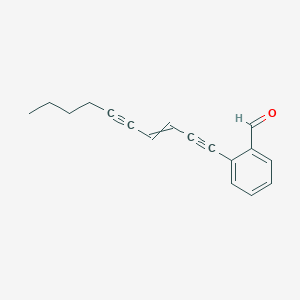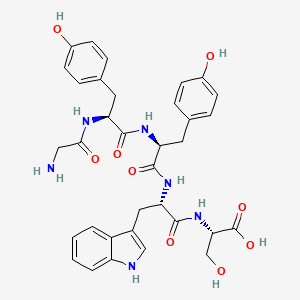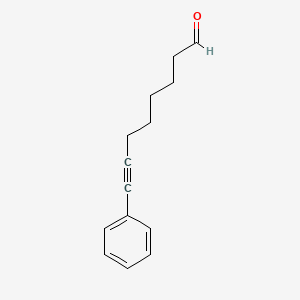
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is an organic compound that features a benzodioxepine ring system with a cyanomethyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzodioxepine precursor with cyanomethyl reagents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the cyanomethyl group. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups, such as amines.
Substitution: The benzodioxepine ring system allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or organometallic compounds, are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines
Applications De Recherche Scientifique
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group and carboxylic acid functional group play crucial roles in binding to these targets, modulating their activity and influencing biochemical pathways. The benzodioxepine ring system provides structural stability and enhances the compound’s affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-methyl ester
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-aldehyde
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-nitrile
Uniqueness
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The benzodioxepine ring system further enhances its stability and versatility compared to similar compounds.
Propriétés
Numéro CAS |
823225-86-1 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
8-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c13-3-2-8-6-9(12(14)15)11-10(7-8)16-4-1-5-17-11/h6-7H,1-2,4-5H2,(H,14,15) |
Clé InChI |
UPCGNKAGYRNVGH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC(=CC(=C2OC1)C(=O)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)


![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)


